molecular formula C23H24ClN3O6 B11287299 Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11287299
M. Wt: 473.9 g/mol
InChI Key: LDVVSCNVGCQODW-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyethyl group, and an imidazolidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of 4-chlorophenyl isocyanate with 2-methoxyethylamine to form the imidazolidinone ring.

    Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Coupling with Benzoic Acid Derivative: The acetylated imidazolidinone is then coupled with ethyl 3-aminobenzoate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminobenzoate: A simpler ester derivative with similar structural features.

    4-Chlorophenyl isocyanate: A precursor used in the synthesis of the target compound.

    2-Methoxyethylamine: Another precursor used in the synthesis.

Uniqueness

Ethyl 3-({[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its imidazolidinone ring and chlorophenyl group make it distinct from other benzoate esters.

Properties

Molecular Formula

C23H24ClN3O6

Molecular Weight

473.9 g/mol

IUPAC Name

ethyl 3-[[2-[1-(4-chlorophenyl)-3-(2-methoxyethyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H24ClN3O6/c1-3-33-22(30)15-5-4-6-17(13-15)25-20(28)14-19-21(29)27(18-9-7-16(24)8-10-18)23(31)26(19)11-12-32-2/h4-10,13,19H,3,11-12,14H2,1-2H3,(H,25,28)

InChI Key

LDVVSCNVGCQODW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CCOC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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